3-amino-N-methyl-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

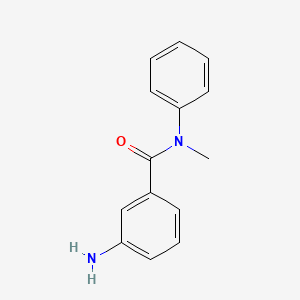

3-amino-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H14N2O It is a derivative of benzamide, characterized by the presence of an amino group at the third position of the benzene ring, and N-methyl-N-phenyl substitution on the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methyl-N-phenylbenzamide typically involves the following steps:

Nitration of Benzamide: Benzamide is nitrated to introduce a nitro group at the desired position on the benzene ring.

Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

N-Methylation: The amide nitrogen is methylated using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

N-Phenylation: Finally, the N-methylated amide is phenylated using phenylating agents like phenyl magnesium bromide (Grignard reagent) under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and the use of efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methyl-N-phenylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine), nitric acid, or sulfuric acid under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-amino-N-methyl-N-phenylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-amino-N-phenylbenzamide: Lacks the N-methyl substitution, which may affect its reactivity and biological activity.

N-methyl-N-phenylbenzamide: Lacks the amino group, which may influence its chemical properties and applications.

3-amino-N-methylbenzamide:

Uniqueness

3-amino-N-methyl-N-phenylbenzamide is unique due to the combination of the amino group at the third position and the N-methyl-N-phenyl substitution on the amide nitrogen. This specific structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3-Amino-N-methyl-N-phenylbenzamide (C₁₄H₁₄N₂O) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with an amino group and a methyl group attached to the nitrogen atom, along with a phenyl group. This unique combination of structural elements enhances its reactivity and biological activity compared to similar compounds .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, leading to inhibition or modulation of their activities. The compound may bind to active sites or allosteric sites on enzymes, thereby altering their function. This mechanism positions it as a candidate for therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be leveraged in drug development.

- Anticonvulsant Properties : Studies suggest that it may possess anticonvulsant activity, potentially through interactions with neurotransmitter receptors.

- Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antiparasitic Activity : A study highlighted the efficacy of related compounds in targeting kinetoplast DNA in Trypanosoma brucei, suggesting that modifications to the benzamide structure could enhance antiparasitic activity .

- Antiviral Activity : Research on N-phenylbenzamide derivatives demonstrated moderate antiviral activity against enterovirus 71 (EV71), indicating that structural modifications could lead to improved efficacy against viral infections .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of this compound revealed insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for assessing its viability as a drug candidate.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl group instead of ethyl | Anticonvulsant activity |

| 4-Amino-N-ethyl-N-phenylbenzamide | Different position of amino group | Similar anticonvulsant properties |

| N,N-Dimethylbenzamide | Dimethyl substitution on nitrogen | Varied pharmacological profiles |

| 4-Chloro-N-ethyl-N-phenylbenzamide | Chlorine substituent on phenyl | Potential anti-inflammatory effects |

Properties

IUPAC Name |

3-amino-N-methyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOVFFWYXWEFSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353949 |

Source

|

| Record name | 3-amino-N-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14309-78-5 |

Source

|

| Record name | 3-amino-N-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.